1-[(4-chlorophenyl)methyl]-1H-indole-3-sulfonamide

Physicochemical profiling Drug-likeness Permeability

1-[(4-Chlorophenyl)methyl]-1H-indole-3-sulfonamide (CAS 1548021-53-9) is an N1‑(4‑chlorobenzyl)‑substituted indole‑3‑sulfonamide with molecular formula C₁₅H₁₃ClN₂O₂S and molecular weight 320.8 g·mol⁻¹. It belongs to the indole‑3‑sulfonamide class, a scaffold with demonstrated activity against carbonic anhydrase isoforms and HIV‑1 reverse transcriptase.

Molecular Formula C15H13ClN2O2S
Molecular Weight 320.79
CAS No. 1548021-53-9
Cat. No. B2894539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(4-chlorophenyl)methyl]-1H-indole-3-sulfonamide
CAS1548021-53-9
Molecular FormulaC15H13ClN2O2S
Molecular Weight320.79
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Cl)S(=O)(=O)N
InChIInChI=1S/C15H13ClN2O2S/c16-12-7-5-11(6-8-12)9-18-10-15(21(17,19)20)13-3-1-2-4-14(13)18/h1-8,10H,9H2,(H2,17,19,20)
InChIKeyILDBONMCJPEIEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[(4-Chlorophenyl)methyl]-1H-indole-3-sulfonamide (CAS 1548021-53-9): Physicochemical Profile and Scaffold Context for Procurement Decisions


1-[(4-Chlorophenyl)methyl]-1H-indole-3-sulfonamide (CAS 1548021-53-9) is an N1‑(4‑chlorobenzyl)‑substituted indole‑3‑sulfonamide with molecular formula C₁₅H₁₃ClN₂O₂S and molecular weight 320.8 g·mol⁻¹ [1]. It belongs to the indole‑3‑sulfonamide class, a scaffold with demonstrated activity against carbonic anhydrase isoforms [2] and HIV‑1 reverse transcriptase [3]. Commercially, the compound is offered at ≥95 % purity by multiple vendors and is positioned as a building block for medicinal chemistry and chemical biology applications [1].

Why Generic Substitution Fails for 1-[(4-Chlorophenyl)methyl]-1H-indole-3-sulfonamide (CAS 1548021-53-9)


Interchanging indole‑3‑sulfonamide congeners without considering N1‑substitution pattern is technically unsound. The 4‑chlorobenzyl group at N1 alters three critical physicochemical determinants simultaneously: lipophilicity (computed LogP 2.8–2.99 [1]), topological polar surface area (TPSA 65.09 Ų ), and hydrogen‑bond donor count (reduced to 1 [1]). These parameters directly govern membrane permeability, solubility, and target‑binding enthalpy [2]. In the carbonic anhydrase inhibitor series, even modest N1‑alkyl variations shift isoform selectivity by >10‑fold [2]; in the NNRTI series, N1‑benzyl substitution is essential for balanced activity against K103N and Y181C HIV‑1 RT mutants [3]. Therefore, substituting the 4‑chlorobenzyl derivative with an unsubstituted indole‑3‑sulfonamide or a differently N‑alkylated analog will yield non‑equivalent biological and physicochemical outcomes, compromising experimental reproducibility.

Quantitative Differentiation Evidence for 1-[(4-Chlorophenyl)methyl]-1H-indole-3-sulfonamide (CAS 1548021-53-9) Versus Closest Analogs


Lipophilicity (LogP) Comparison: 4-Chlorobenzyl vs. Unsubstituted Indole-3-sulfonamide

The target compound exhibits computed LogP values of 2.8 (XLogP3-AA, PubChem [1]) and 2.99 (Leyan ), reflecting the significant lipophilicity contribution of the N1‑(4‑chlorobenzyl) group. In contrast, the unsubstituted parent 1H‑indole‑3‑sulfonamide (CAS 1368925-24-9, MW 196.23) lacks this hydrophobic appendage and is expected to have a substantially lower LogP (estimated <1.0 based on fragment contributions). This LogP differential of approximately +2 units translates to roughly a 100‑fold increase in octanol‑water partition coefficient, which directly influences membrane permeability and non‑specific protein binding.

Physicochemical profiling Drug-likeness Permeability

Molecular Weight and Fractional Saturation: Impact on Ligand Efficiency Metrics

With a molecular weight of 320.8 g·mol⁻¹ [1], the target compound is 124.6 Da heavier than the unsubstituted 1H‑indole‑3‑sulfonamide (196.23 g·mol⁻¹ [2]). This mass increase is entirely attributable to the 4‑chlorobenzyl substituent. The chlorine atom (35.45 Da) contributes to both mass and electron‑withdrawing character, which can tune the sulfonamide NH acidity (Hammett σₚ for Cl = +0.23). In fragment‑based screening cascades, this MW difference places the compounds in distinct property tiers: the target compound (MW >300) is lead‑like, whereas the unsubstituted analog (MW <250) is fragment‑like, dictating different hit‑to‑lead strategies and library design considerations.

Fragment-based drug discovery Ligand efficiency Lead-likeness

Topological Polar Surface Area (TPSA) and Hydrogen‑Bond Donor Count: Implications for Blood‑Brain Barrier Penetration

The target compound possesses a TPSA of 65.09 Ų and a single hydrogen‑bond donor (sulfonamide NH₂) [1]. The TPSA falls below the commonly cited CNS‑penetration threshold of <90 Ų, and the HBD count of 1 satisfies the typical CNS drug criterion (HBD ≤3). The unsubstituted 1H‑indole‑3‑sulfonamide, while also having TPSA in a similar range (~64 Ų estimated), carries 2 HBDs (indole NH + sulfonamide NH₂). The reduction in HBD count by one unit in the target compound is due to N1‑substitution, which eliminates the indole NH. In a matched molecular pair analysis context, this single‑HBD difference can alter BBB permeability by a factor of 2–5 fold based on historical CNS MPO datasets.

CNS drug design Blood‑brain barrier Physicochemical property

Halogen Substituent Effect: 4‑Cl vs. 4‑F vs. Unsubstituted Benzyl on Sulfonamide Acidity and Target Binding

The 4‑chloro substituent on the benzyl ring (Hammett σₚ = +0.23) exerts a moderate electron‑withdrawing effect that polarizes the benzyl C–N bond and indirectly acidifies the sulfonamide NH₂ protons. A 4‑fluoro analog (σₚ = +0.06) would exert weaker polarization, while a 4‑bromo analog (σₚ = +0.23) would have a similar electronic effect but with increased steric bulk and higher MW. The unsubstituted benzyl analog (σₚ = 0.00) lacks this polarizing influence entirely. In the carbonic anhydrase inhibitor series, 4‑halobenzyl indole‑3‑sulfonamides displayed Ki values against hCA IX in the low micromolar range (e.g., 6l: Ki = 7.09 µM for hCA IX [1]), with the halogen identity modulating isoform selectivity. The 4‑chloro derivative strikes a balance between electronic activation and metabolic stability—chlorine is less susceptible to oxidative defluorination than fluorine and less prone to reductive debromination than bromine.

Structure‑activity relationship Halogen bonding Electron‑withdrawing effects

Purity and Lot‑to‑Lot Reproducibility Across Commercial Sources

The target compound is commercially available at a minimum purity specification of 95 % from AKSci and 98 % from Leyan , with full quality assurance documentation (COA, SDS) provided upon request. This exceeds the typical purity benchmark for early‑stage research building blocks (≥90 %) and matches the purity standard expected for SAR exploration (≥95 %). In contrast, many closely related N1‑substituted indole‑3‑sulfonamides (e.g., 1‑benzyl, 1‑(4‑fluorobenzyl), 1‑methyl) are not stocked at comparable purity levels by multiple independent vendors, introducing potential variability in biological assay outcomes when single‑source procurement is necessary.

Quality control Reproducibility Procurement specifications

Optimal Research and Procurement Application Scenarios for 1-[(4-Chlorophenyl)methyl]-1H-indole-3-sulfonamide (CAS 1548021-53-9)


CNS‑Oriented Carbonic Anhydrase Inhibitor Lead Optimization

The compound's TPSA (65.09 Ų) and single HBD favor BBB penetration, making it a rational starting point for designing CNS‑penetrant carbonic anhydrase IX/XII inhibitors. The indole‑3‑sulfonamide scaffold has demonstrated hCA IX Ki values of 4–8 µM in optimized hybrids [1], and the 4‑chlorobenzyl group provides a lipophilic handle for further structure‑based optimization. Prioritize this compound when CNS exposure is a program requirement and when the unsubstituted analog's dual HBD would be predicted to reduce brain uptake.

HIV‑1 NNRTI Scaffold Development Targeting K103N/Y181C Mutants

The N1‑benzyl indole‑3‑sulfonamide motif is essential for balanced activity against common NNRTI‑resistant mutants [2]. The 4‑chloro substituent introduces an electron‑withdrawing effect (σₚ = +0.23) that can modulate the sulfonamide‑RT hydrogen‑bond network. Use this compound as a core scaffold for preparing focused libraries aimed at overcoming K103N and Y181C resistance, leveraging the established SAR that N1‑benzyl substitution is non‑negotiable for mutant coverage.

Matched Molecular Pair Analysis of Halogen Effects in Fragment Growth

The compound serves as an ideal 'probe' in a matched molecular pair study comparing 4‑Cl, 4‑F, 4‑H, and 4‑Br benzyl analogs. Its LogP of 2.8–2.99, MW of 320.8, and single HBD provide a reference point against which the physicochemical and biochemical impact of halogen substitution can be quantitatively assessed. Procurement of this compound alongside the 4‑fluoro and unsubstituted benzyl analogs enables rigorous SAR dissection of halogen‑bonding contributions to target affinity and selectivity.

Building Block for Diversity‑Oriented Synthesis of Indole‑3‑sulfonamide Libraries

With multi‑vendor availability at ≥95 % purity , this compound is a reliable building block for parallel synthesis of indole‑3‑sulfonamide‑heteroaryl hybrids. The sulfonamide NH₂ group can be functionalized via amidation, sulfonylation, or urea formation, while the 4‑chlorobenzyl group remains intact as a defined lipophilic anchor. This contrasts with the unsubstituted indole‑3‑sulfonamide, where the free indole NH introduces a competing reactive site that complicates regioselective modification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-[(4-chlorophenyl)methyl]-1H-indole-3-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.